Dibenzo[a,e]pyrene

Chemical Carcinogenesis Mouse Skin Tumorigenesis PAH Potency Ranking

Dibenzo[a,e]pyrene (DB[a,e]P; C₂₄H₁₄; MW 302.37) is a bay‑region hexacyclic PAH available as a NIST‑traceable certified reference material (CRM ±2 %). It is the least DNA‑reactive dibenzopyrene isomer (potency: DB[a,l]P >> B[a]P > DB[a,h]P > DB[a,i]P > DB[a,e]P) and uniquely exhibits 65 % supra‑additive DNA binding when co‑applied with benzo[a]pyrene. These properties make DB[a,e]P essential as a low‑potency standard and for PAH‑mixture interaction studies. Order now to secure validated, ISO/IEC Guide 34‑certified material.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 192-65-4
Cat. No. B033199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,e]pyrene
CAS192-65-4
Synonyms1,2,4,5-dibenzopyrene
DB(a,e)P
dibenzo(a,e)pyrene
naphtho(1,2,3,4-def)chrysene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC=CC(=C64)C=C3
InChIInChI=1S/C24H14/c1-2-8-17-16(6-1)14-22-19-10-4-3-9-18(19)20-11-5-7-15-12-13-21(17)24(22)23(15)20/h1-14H
InChIKeyKGHMWBNEMFNJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.6X10-4 mg/L at 25 °C (est)
Slightly soluble in ethanol, acetone, benzene, acetic acid;  soluble in toluene and concentrated sulfuric acid

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,e]pyrene (CAS 192-65-4): A Six-Ring Polycyclic Aromatic Hydrocarbon for Carcinogenicity and DNA Adduct Research


Dibenzo[a,e]pyrene (DB[a,e]P; CAS 192-65-4) is a hexacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 and a molecular weight of 302.37 g/mol [1]. It is an ortho- and peri-fused polycyclic arene characterized by a non-linear, angular configuration featuring multiple bay regions in its molecular structure [1]. DB[a,e]P is recognized as a probable human carcinogen (IARC Group 2B) and is available as a certified reference material for analytical applications in environmental monitoring and toxicological research [2][3].

Why Dibenzo[a,e]pyrene Cannot Be Substituted by Benzo[a]pyrene or Dibenzo[a,l]pyrene in Mechanistic Carcinogenesis Studies


Despite sharing the same C24H14 molecular formula, the four dibenzopyrene isomers (DB[a,e]P, DB[a,l]P, DB[a,h]P, and DB[a,i]P) exhibit starkly divergent biological activities that preclude generic substitution [1]. Dibenzo[a,e]pyrene occupies a distinct position within the carcinogenic potency hierarchy of PAHs: it is demonstrably less active as a complete carcinogen than both benzo[a]pyrene and the fjord-region isomer dibenzo[a,l]pyrene in mouse skin tumorigenesis [2]. Furthermore, DB[a,e]P displays a unique interaction profile in PAH mixtures—when co-applied with benzo[a]pyrene to mouse skin, the DNA binding is 65% higher than expected from the sum of individual applications, a synergistic effect not observed with other binary combinations of dibenzopyrenes [3]. These quantitative differences in intrinsic potency and mixture behavior mean that substituting DB[a,e]P with benzo[a]pyrene or DB[a,l]P would yield fundamentally different experimental outcomes in carcinogenicity, DNA adduct formation, and metabolic activation studies.

Quantitative Evidence Differentiating Dibenzo[a,e]pyrene (CAS 192-65-4) from Benzo[a]pyrene and Other Dibenzopyrene Isomers


DB[a,e]P Exhibits Lower Mouse Skin Carcinogenicity than Benzo[a]pyrene, Enabling Use as a Lower-Potency PAH Benchmark

Dibenzo[a,e]pyrene is definitively less active as a complete carcinogen than benzo[a]pyrene in mouse skin painting experiments. The IARC evaluation explicitly states: 'In skin painting experiments, dibenzo(a,e)pyrene was less active than benzo(a)pyrene' [1]. This places DB[a,e]P at the lower end of the carcinogenic potency spectrum among hexacyclic PAHs, in direct contrast to the fjord-region isomer dibenzo[a,l]pyrene, which is reported to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene [2].

Chemical Carcinogenesis Mouse Skin Tumorigenesis PAH Potency Ranking

DB[a,e]P Ranks Lowest Among Dibenzopyrenes and BaP in In Vivo DNA Binding Potency

In a comparative study using 32P-postlabeling analysis of mouse skin and lung DNA following topical application, the relative DNA binding potencies were definitively ranked: DB[a,l]P >> B[a]P > DB[a,h]P > DB[a,i]P > DB[a,e]P [1]. Dibenzo[a,e]pyrene exhibited the lowest DNA binding potency among all four dibenzopyrene isomers and benzo[a]pyrene in both skin and lung tissues. This ranking shows excellent agreement with the reported carcinogenicities of these compounds in mouse skin [1].

DNA Adductomics 32P-Postlabeling In Vivo Genotoxicity

DB[a,e]P Displays a 65% Synergistic Increase in DNA Binding When Co-Applied with Benzo[a]pyrene

When DB[a,e]P and B[a]P were applied together as a binary mixture to mouse skin, the observed covalent DNA binding in skin was 65% higher than the expected sum of binding levels from individual compound applications [1]. This synergistic enhancement is unique to the DB[a,e]P + B[a]P binary combination; other binary combinations of DB[a,l]P, DB[a,e]P, and B[a]P gave adduct levels similar to the additive sum. In contrast, a ternary mixture of DB[a,l]P + DB[a,e]P + B[a]P produced total binding 31% lower than expected [1].

PAH Mixture Toxicology Synergistic Carcinogenesis DNA Adduct Quantification

DB[a,e]P Shows Equivalent Morphological Transforming Activity to BaP After Extended Exposure

In mouse embryo C3H10T1/2 cell morphological transformation assays, DB[a,e]P exhibits time-dependent activity relative to benzo[a]pyrene. After a 24-hour treatment, the activities ranked as DB[a,l]P > B[a]P > DB[a,e]P [1]. However, after a 48-hour treatment, both B[a]P and DB[a,e]P showed similar activities, with DB[a,e]P activity increasing with extended exposure time [1]. This contrasts with the consistently higher activity of DB[a,l]P across both time points.

Cell Transformation Assay C3H10T1/2 Cells PAH Structure-Activity Relationship

DB[a,e]P Is Half as Mutagenic as DB[a,l]P in Ames Strain TA98 with Metabolic Activation

In the Ames Salmonella mutagenicity assay with Aroclor-induced rat liver S9 metabolic activation, DB[a,l]P induced more than twice as many revertants as DB[a,e]P in strain TA98 [1]. Both compounds were only marginally mutagenic in strain TA100 [1]. Notably, benzo[a]pyrene was the strongest mutagen overall in this assay system, indicating that the mutagenic potency does not directly correlate with the in vivo carcinogenic potency of DB[a,l]P, which is among the most potent carcinogens ever tested in mouse skin [1].

Ames Mutagenicity Assay Salmonella TA98 Metabolic Activation

Priority Research and Analytical Applications for Dibenzo[a,e]pyrene (CAS 192-65-4)


Analytical Reference Standard for Environmental PAH Monitoring (EPA Method 8270 and Related Protocols)

Dibenzo[a,e]pyrene is available as a certified reference material (CRM) with certificates of analysis reporting target analytes to a ±2% accuracy, corrected for raw material purity . It is specifically validated for use with US EPA Method 8270 and compatible with GC, GC/MS, HPLC, and LC/MS analytical instrumentation . ISO/IEC Guide 34 certified and NIST-traceable CRM formats are available in neat solid (BCR133) and solution forms (e.g., 1000 μg/mL, 10.0 μg/mL in acetonitrile, or 100 μg/mL in toluene) . This compound serves as an essential calibration standard for quantifying dibenzopyrene isomers in air particulate matter, coal fly ash certified reference materials, and combustion emission samples [1].

Negative Control or Low-Potency Benchmark in PAH Carcinogenicity and DNA Adduct Studies

Given its established position as the least potent DNA-binding agent among the dibenzopyrene isomers and its lower complete carcinogenic activity than benzo[a]pyrene in mouse skin , DB[a,e]P is ideally suited as a low-potency reference compound or negative control in experimental designs requiring a PAH with minimal background genotoxicity. Its ranking as DB[a,l]P >> B[a]P > DB[a,h]P > DB[a,i]P > DB[a,e]P in DNA binding potency makes DB[a,e]P the preferred choice when a structurally similar but biologically attenuated PAH is required to establish baseline responses in adductomic or tumorigenesis assays.

Investigating Non-Additive PAH Mixture Interactions and Synergistic Carcinogenesis

DB[a,e]P is uniquely required for studies examining synergistic PAH interactions, as it is the only dibenzopyrene isomer demonstrated to produce a 65% synergistic enhancement of DNA binding when co-applied with benzo[a]pyrene . This compound is therefore essential for research programs investigating the mechanisms of PAH mixture toxicology, environmental risk assessment of complex PAH exposures, and the validation of additive models for predicting carcinogenic potency of PAH-containing mixtures .

Comparative Metabolism Studies of Bay-Region versus Fjord-Region PAH Activation

Unlike the fjord-region PAH dibenzo[a,l]pyrene, DB[a,e]P contains only bay-region structural features (two or three bay regions, without a fjord region) . This structural distinction correlates with its lower DNA binding potency, reduced morphological transforming activity at 24h exposure, and distinct metabolite profile (including 3,4-dihydrodiol, 3-hydroxy, 7-hydroxy, and 9-hydroxy derivatives with induced microsomes) [1]. DB[a,e]P is therefore a critical comparator compound for structure-activity relationship studies that aim to elucidate the role of bay-region versus fjord-region geometry in PAH metabolic activation, DNA adduct formation, and ultimate carcinogenic potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzo[a,e]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.